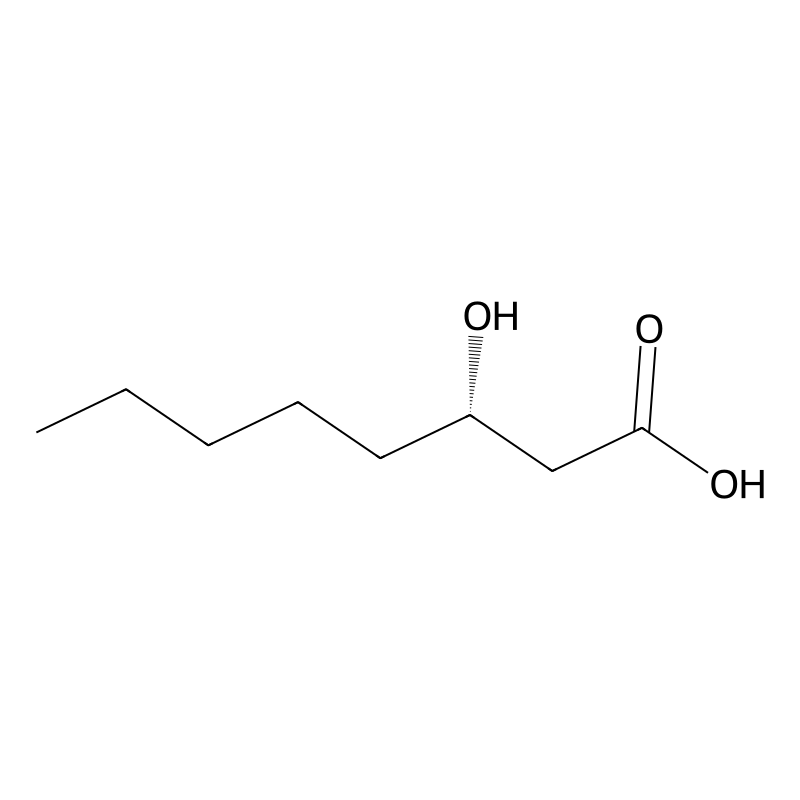(3S)-3-hydroxyoctanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
- “(3S)-3-hydroxyoctanoic acid” is a hydroxylated fatty acid that has been found in the LPS of Pseudomonas aeruginosa and in methyl-branched poly (3-hydroxyalkanoate) (PHA) polymers produced by Pseudomonas oleophores .
- It is an agonist of the orphan receptor GPR109B, increasing intracellular calcium in human neutrophils endogenously expressing GPR109B .
- “(3S)-3-hydroxyoctanoic acid” can prevent lipolysis in human adipocytes and is upregulated in human plasma in response to a ketogenic diet .
- Plasma levels of “(3S)-3-hydroxyoctanoic acid” were also increased 3.41-fold in human male runners exhausted on a treadmill and in a mouse model of autism spectrum disorder (ASD) fed a high-glycemic diet .
Biochemical Research
Metabolic Studies
- “(3S)-3-hydroxyoctanoic acid” is a chemical compound that can be used in various chemical research . Its linear formula is C8H16O3 . It’s important to note that any use of this compound in a laboratory setting should be conducted under the guidance of a qualified professional .
- “(3S)-3-hydroxyoctanoic acid” could potentially be used in pharmaceutical research due to its properties as an agonist of the orphan receptor GPR109B . This receptor is involved in various biological processes, including the regulation of lipolysis in human adipocytes .
- “(3S)-3-hydroxyoctanoic acid” is upregulated in human plasma in response to a ketogenic diet . This suggests that it could potentially be used in nutritional research, particularly in studies investigating the effects of different diets on human health .
Chemical Research
Pharmaceutical Research
Nutritional Research
Sports Science Research
(3S)-3-hydroxyoctanoic acid is an organic compound classified as a beta-hydroxy fatty acid, possessing the molecular formula and an average molecular weight of approximately 160.21 g/mol . This compound is notable for being a metabolite of medium-chain fatty acid oxidation and is found in human urine, indicating its role in metabolic processes . It serves as the primary endogenous agonist of hydroxycarboxylic acid receptor 3, a G protein-coupled receptor implicated in various physiological functions .
As mentioned earlier, (3S)-3-hydroxyoctanoic acid activates HCAR3, a G protein-coupled receptor. HCAR3 is expressed in various tissues and is believed to be involved in regulating energy metabolism, gut function, and inflammation []. However, the precise mechanisms by which (3S)-3-hydroxyoctanoic acid influences these processes require further investigation.
The chemical behavior of (3S)-3-hydroxyoctanoic acid can be characterized by several key reactions:
- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are important in biochemical pathways.
- Oxidation: The alcohol group can be oxidized to a carbonyl group, yielding corresponding ketones or aldehydes.
- Decarboxylation: Under specific conditions, it may undergo decarboxylation, leading to the formation of shorter-chain fatty acids.
These reactions highlight the compound's potential as a precursor for various biochemical transformations.
(3S)-3-hydroxyoctanoic acid exhibits significant biological activity, primarily through its role as an agonist for hydroxycarboxylic acid receptor 3. This receptor is involved in metabolic regulation and has been linked to energy homeostasis and lipid metabolism. The compound's interaction with this receptor suggests potential implications in metabolic disorders and obesity management .
Additionally, it has been identified as a signaling molecule in plants, particularly in interactions with pollinators like Japanese honeybees, indicating its broader ecological significance .
(3S)-3-hydroxyoctanoic acid can be synthesized through various methods:
- Biological Synthesis: It is naturally produced via the metabolism of medium-chain fatty acids in humans and other organisms.
- Chemical Synthesis: Laboratory synthesis may involve the reduction of corresponding octanoic acid derivatives or through enzymatic pathways utilizing specific enzymes that facilitate hydroxylation at the third carbon position.
These synthesis routes underscore both its natural occurrence and potential for artificial production in research and industrial applications.
The applications of (3S)-3-hydroxyoctanoic acid span several fields:
- Biochemical Research: It serves as a valuable reagent in studies involving metabolic pathways and receptor interactions.
- Pharmaceuticals: Due to its biological activity, it may have potential therapeutic applications in treating metabolic disorders.
- Agriculture: Its role as a signaling molecule suggests possible uses in enhancing plant-pollinator interactions or improving crop yields.
These applications highlight the compound's versatility and importance across various domains.
Research into the interactions of (3S)-3-hydroxyoctanoic acid focuses on its binding affinity to hydroxycarboxylic acid receptor 3. Studies indicate that this compound effectively activates the receptor, leading to downstream effects on cellular metabolism and energy regulation. Understanding these interactions is crucial for developing targeted therapies for metabolic diseases and optimizing agricultural practices through plant signaling mechanisms .
Several compounds share structural similarities with (3S)-3-hydroxyoctanoic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Octanoic Acid | Saturated fatty acid; lacks hydroxyl group. | |
| 2-Hydroxyoctanoic Acid | Hydroxyl group at the second carbon; different stereochemistry. | |
| 4-Hydroxyoctanoic Acid | Hydroxyl group at the fourth carbon; alters biological activity. | |
| Caprylic Acid | Another name for octanoic acid; primarily used in food industry. |
(3S)-3-hydroxyoctanoic acid is unique due to its specific stereochemistry and biological activity as an agonist for hydroxycarboxylic acid receptor 3, distinguishing it from other similar compounds that lack these properties.
XLogP3
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








